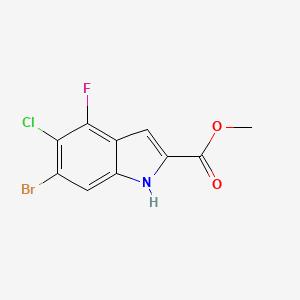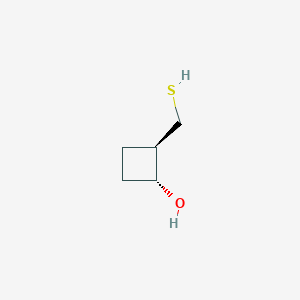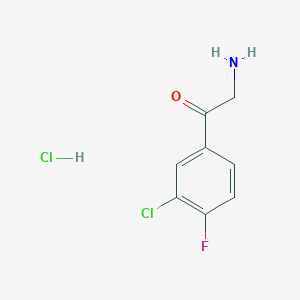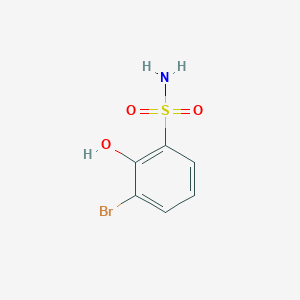
3-Bromo-2-hydroxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6BrNO3S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the third position and a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydroxybenzenesulfonamide typically involves the bromination of 2-hydroxybenzenesulfonamide. The reaction is carried out by treating 2-hydroxybenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the third position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where 2-hydroxybenzenesulfonamide is fed into a reactor along with bromine and a solvent. The reaction mixture is then subjected to controlled heating and stirring to achieve the desired product yield. The product is subsequently purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a sulfonic acid derivative.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2-hydroxybenzenesulfonamide.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of 3-substituted-2-hydroxybenzenesulfonamides.
Oxidation: Formation of 2-hydroxybenzenesulfonic acid.
Reduction: Formation of 2-hydroxybenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-hydroxybenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death or growth inhibition.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzenesulfonamide: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
3-Bromo-4-hydroxybenzenesulfonamide: Has a different substitution pattern, which can affect its chemical properties and reactivity.
3-Bromo-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a hydroxyl group, altering its polarity and solubility.
Uniqueness: 3-Bromo-2-hydroxybenzenesulfonamide is unique due to the presence of both bromine and hydroxyl groups on the benzene ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C6H6BrNO3S |
|---|---|
Molekulargewicht |
252.09 g/mol |
IUPAC-Name |
3-bromo-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6BrNO3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H,(H2,8,10,11) |
InChI-Schlüssel |
MKUQWWCYWWQNRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)
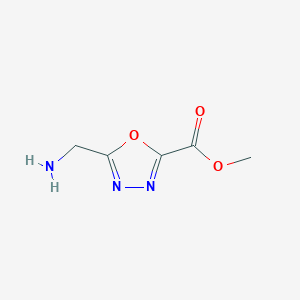

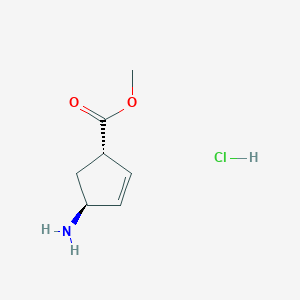
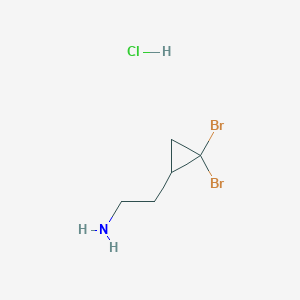
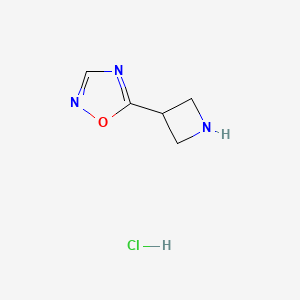
![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)

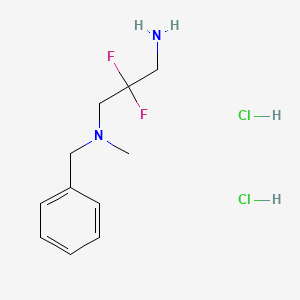
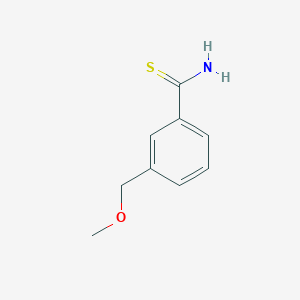
![3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
